(4-Fluorophenyl)hydrazine
Overview
Description
(4-Fluorophenyl)hydrazine, also known as 4-Fluorophenylhydrazine, is an organic compound with the chemical formula C6H7FN2 . It is formed by replacing one hydrogen atom on the benzene ring with fluorine .
Synthesis Analysis
The synthesis of (4-Fluorophenyl)hydrazine can be completed by the reaction of benzoic acid with ammonia hydrogen fluoride (HF/NH3). First, hydrogen peroxide is added to benzoic acid and hydrochloric acid solution to generate peroxybenzoic acid, and then hydrogen fluoride is added to ammonia to react to obtain 4-fluorophenylhydrazine .Molecular Structure Analysis
The molecular structure of (4-Fluorophenyl)hydrazine is represented by the linear formula FC6H4NHNH2 . The molecular weight of the compound is 162.59 .Chemical Reactions Analysis
(4-Fluorophenyl)hydrazine is a versatile reactant used in various syntheses such as the domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes .Physical And Chemical Properties Analysis
The melting point of (4-Fluorophenyl)hydrazine is approximately 36.8 °C, and the boiling point is 227 °C . It has a density of 1.257 . The compound is soluble in common organic solvents .Scientific Research Applications
Pharmaceutical Intermediates
(4-Fluorophenyl)hydrazine: is utilized as a chemical intermediate in the synthesis of pharmaceuticals, particularly tryptamine-based drugs . These drugs are significant in the treatment of migraines and cluster headaches, where the compound’s role is pivotal in the development of effective therapeutic agents.
Agrochemical Synthesis
The compound serves as an intermediate in the production of agrochemicals . Its properties are exploited to create compounds that protect crops from pests and diseases, thereby enhancing agricultural productivity.
Analytical Chemistry
In analytical chemistry, 4-Fluorophenylhydrazine is used to detect sugars and aldehydes . This application is crucial for various biochemical assays where accurate detection and quantification of these substances are required.
Organic Synthesis
This compound is involved in organic synthesis processes as a building block for more complex organic compounds . Its reactivity with various organic molecules makes it a valuable reagent in the synthesis of diverse organic products.
Biochemical Research
4-Fluorophenylhydrazine: may be used in biochemical research to study enzyme reactions involving hydrazine compounds . This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors.
Molecular Biology
The compound’s potential use in molecular biology, particularly in the synthesis of probes or primers for real-time PCR, could be an area of application . Such probes are essential for gene expression studies and diagnostic assays.
Cell and Gene Therapy
Though not explicitly mentioned in the search results, similar compounds are often used in cell and gene therapy research as part of the synthesis of vectors or other components critical to gene delivery systems .
Safety and Hazards
Future Directions
(4-Fluorophenyl)hydrazine is a versatile reactant used in various syntheses such as the domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes . This suggests that it has potential applications in the synthesis of complex organic compounds, which could be a direction for future research.
Mechanism of Action
Target of Action
It’s known that hydrazine derivatives often interact with various biological targets, contributing to their diverse physiological and pharmacological activities .
Mode of Action
It’s suggested that certain hydrazine derivatives can activate the apoptotic pathway, damaging mitochondrial functions . This implies that (4-Fluorophenyl)hydrazine might interact with its targets, leading to changes in cellular functions.
Biochemical Pathways
Given the potential activation of the apoptotic pathway, it’s plausible that this compound could influence pathways related to cell survival and death .
Pharmacokinetics
The compound’s solubility in water suggests it may have reasonable bioavailability .
Result of Action
Based on the potential activation of the apoptotic pathway, it’s possible that this compound could induce cell death .
properties
IUPAC Name |
(4-fluorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBMIRYQUFQQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190589 | |
Record name | (4-Fluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
371-14-2 | |
Record name | 4-Fluorophenylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluorophenyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Fluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-fluorophenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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